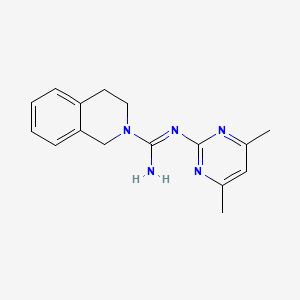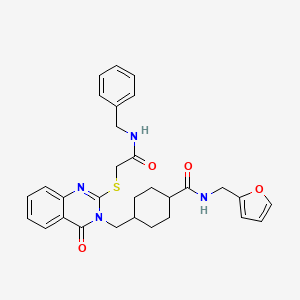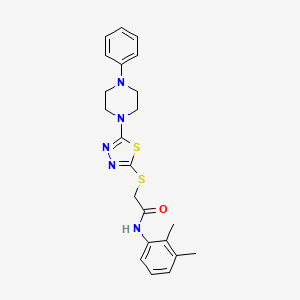
1-(butan-2-yl)-5-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(butan-2-yl)-5-methyl-1H-pyrazol-3-amine” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “1-(butan-2-yl)-5-methyl-1H-pyrazol-3-amine” can be deduced from its name. The “1-(butan-2-yl)” part indicates that a butyl group is attached to the first carbon of the pyrazole ring . The “5-methyl” part indicates that a methyl group is attached to the fifth carbon of the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, “1-(butan-2-yl)-5-methyl-1H-pyrazol-3-amine” is likely to be a solid at room temperature due to the presence of the pyrazole ring .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The synthesis of pyrazole derivatives often involves the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to various N-substituted pyrazolamines. These reactions are typically characterized using techniques such as FT-IR, UV-visible spectroscopy, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography (Titi et al., 2020). Furthermore, the use of microwave irradiation has been explored for cyclocondensation reactions to create pyrazole-linked heterocyclic compounds, showcasing an efficient approach towards their synthesis (Deohate & Palaspagar, 2020).
Characterization and Structural Analysis
Crystallographic analysis plays a vital role in understanding the molecular structure of pyrazole derivatives, revealing intricate details about the orientation and bonding within these molecules. For instance, the analysis of synthesized pyrazole compounds has shown specific geometric parameters and the presence of intramolecular hydrogen bonds, which can significantly influence their reactivity and biological activity (Titi et al., 2020); (Szlachcic et al., 2020).
Biological and Pharmacological Applications
Pyrazole derivatives are explored for their potential in various biological and pharmacological applications. Their reactivity with different agents can lead to compounds with significant bioactivities, such as antimicrobial, anticancer, and inhibitory effects on corrosion, highlighting their versatility and potential in medicinal chemistry and materials science (Kodadi et al., 2007); (Chetouani et al., 2005).
Catalytic Applications
Beyond biological activities, pyrazole derivatives are also investigated for their catalytic applications, such as in the copolymerization of CO2 and cyclohexene oxide. This highlights their potential in contributing to sustainable chemical processes and the development of new materials (Matiwane et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on “1-(butan-2-yl)-5-methyl-1H-pyrazol-3-amine” would depend on its properties and potential applications. Pyrazoles are a class of compounds with diverse applications, including in the development of pharmaceuticals and agrochemicals . Therefore, future research could potentially explore these areas.
Eigenschaften
IUPAC Name |
1-butan-2-yl-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-6(2)11-7(3)5-8(9)10-11/h5-6H,4H2,1-3H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAECFTRSRXBSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC(=N1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(butan-2-yl)-5-methyl-1H-pyrazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919271.png)
![5-(6-(Trifluoromethyl)pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2919272.png)


![6-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2919281.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B2919283.png)
![1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B2919284.png)




![3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2919291.png)